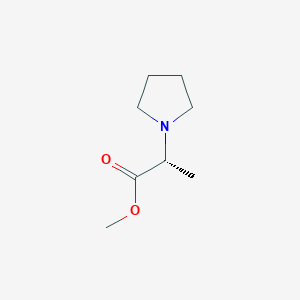![molecular formula C11H6N4 B1415355 (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile CAS No. 2169464-14-4](/img/structure/B1415355.png)
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile
Übersicht
Beschreibung
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a malononitrile group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and structural versatility, making it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Condensation Reactions: : One common method for synthesizing (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile involves the condensation of imidazo[1,2-a]pyridine-6-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
-
Multicomponent Reactions: : Another approach involves multicomponent reactions where imidazo[1,2-a]pyridine, malononitrile, and an aldehyde are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, often optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives .
-
Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the malononitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, sodium hydroxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the material science industry, this compound is used in the development of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes, receptors, or DNA, modulating their activity. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through mitochondrial pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the malononitrile group, is widely studied for its biological activity.
Imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile: A structural isomer with the malononitrile group at a different position.
Benzimidazole derivatives: Compounds with a similar fused ring structure but different heteroatoms.
Uniqueness
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile is unique due to the presence of both the imidazo[1,2-a]pyridine core and the malononitrile group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-(imidazo[1,2-a]pyridin-6-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-6-10(7-13)5-9-1-2-11-14-3-4-15(11)8-9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHOWAWADYGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)


![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)
![3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B1415286.png)

![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)


